molecular formula C22H29N3O3 B2604708 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone CAS No. 439120-72-6

2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone

Cat. No.: B2604708
CAS No.: 439120-72-6
M. Wt: 383.492
InChI Key: KZIFGOUOMCAJSW-UHFFFAOYSA-N
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Description

This compound features a complex structure comprising a central pyrrole ring substituted with a 4-(4-methoxyphenyl)piperazino carbonyl group at position 5 and a 2-ethyl-1-butanone chain at position 2. The 4-methoxyphenylpiperazine moiety is critical for receptor interactions, particularly in modulating serotonin or dopamine pathways, as seen in analogous arylpiperazine derivatives . The ethyl-butanone chain contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Synthetically, the compound is likely prepared via coupling reactions between functionalized pyrrole intermediates and activated piperazine derivatives, as evidenced by methods in related piperazinyl-carbonyl syntheses .

Properties

IUPAC Name

2-ethyl-1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-16(5-2)21(26)17-14-20(23-15-17)22(27)25-12-10-24(11-13-25)18-6-8-19(28-3)9-7-18/h6-9,14-16,23H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFGOUOMCAJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as an α,β-unsaturated carbonyl compound, the pyrrole ring can be synthesized via a Paal-Knorr reaction.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated intermediate reacts with piperazine.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution to attach the methoxyphenyl group to the piperazine ring.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and pyrrole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenated intermediates and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, are of significant interest. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its applications might extend to the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Examples:

Compound Name Substituent on Phenyl Group Molecular Weight Key Properties/Effects
2-Ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone 4-OCH₃ 397.46* Enhanced electron-donating capacity; potential for improved CNS penetration
2-Ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone 2-F 371.46 Electron-withdrawing group may reduce metabolic stability but increase selectivity
Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) 4-CF₃ 380.38 High lipophilicity; improved receptor binding affinity in preclinical models

Notes:

  • Fluorine or trifluoromethyl substituents (e.g., in Compound 21) increase electronegativity, altering binding kinetics and metabolic pathways .

Modifications at the Piperazine-Carbonyl Junction

Key Examples:

Compound Name Piperazine-Linked Group Structural Impact
Target Compound Pyrrol-3-yl carbonyl Stabilizes the piperazine-pyrrole linkage; may enhance conformational rigidity
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Pyrazol-4-yl butanone Increased steric bulk reduces solubility but improves target residence time
m6 (1-(4-(4-aminophenyl)piperazin-1-yl)ethanone) Ethanone Simplified structure with faster clearance; lower potency in receptor assays

Notes:

  • The pyrrole-carbonyl group in the target compound provides a planar heterocyclic system, facilitating π-π stacking in receptor binding .
  • Ethanone derivatives (e.g., m6) lack the heterocyclic component, resulting in reduced affinity but improved synthetic accessibility .

Core Heterocycle Variations

Key Examples:

Compound Name Core Heterocycle Biological Relevance
Target Compound Pyrrole Moderate metabolic stability; balanced pharmacokinetics
(I) (3-(4-toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one) Pyrazole Higher polarity due to hydroxy and enone groups; used in antimicrobial studies

Notes:

    Biological Activity

    2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone, also known by its CAS number 439120-72-6, is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

    Chemical Structure and Properties

    The molecular formula of this compound is C22H29N3O3, with a molecular weight of 383.49 g/mol. The structure features a piperazine ring, a methoxyphenyl group, and a pyrrole moiety, which contribute to its biological properties.

    The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to neurological disorders. The compound may modulate receptor activity, influencing pathways associated with mood regulation and cognition.

    Pharmacological Effects

    Research indicates that this compound exhibits several pharmacological effects:

    • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like properties, potentially through serotonin receptor modulation.
    • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
    • Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

    Case Studies and Experimental Evidence

    Several studies have investigated the biological activity of this compound:

    • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in depressive behaviors when compared to control groups. Behavioral assays such as the forced swim test and the open field test have been utilized.
    • In Vitro Studies : Cell culture experiments have shown that the compound can influence neuronal cell viability and apoptosis pathways, providing insights into its neuroprotective mechanisms.
    • Molecular Docking Studies : Computational studies have suggested strong binding affinities to serotonin receptors (5-HT receptors), supporting the hypothesis of its role in mood regulation.

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntidepressantReduction in depressive behaviors
    AnxiolyticDecreased anxiety-like behaviors
    NeuroprotectiveIncreased neuronal cell viability
    Receptor InteractionStrong binding affinity to serotonin receptors

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic strategies for preparing 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone?

    • Methodological Answer : The compound’s piperazine and pyrrole moieties suggest modular synthesis. A plausible route involves:

    • Step 1 : Coupling 4-(4-methoxyphenyl)piperazine with a pyrrole-3-carboxylic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
    • Step 2 : Introducing the butanone chain via alkylation or ketone functionalization. Ethyl magnesium bromide or Friedel-Crafts acylation may be used, with optimization for steric hindrance from the pyrrole ring .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is recommended .

    Q. How can spectroscopic techniques validate the structural integrity of this compound?

    • Methodological Answer :

    • NMR : Confirm the piperazine-pyrrole linkage via 1H^1H-NMR signals for the amide proton (~8.5 ppm) and piperazine aromatic protons (6.7–7.2 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ (calculated for C23_{23}H30_{30}N3_3O3_3: 396.2287).
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in similar piperazine-pyrrole hybrids) resolves bond angles and torsional strain .

    Q. What solvent systems are optimal for solubility and stability studies?

    • Methodological Answer :

    • Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM) due to the compound’s hydrophobic aryl groups.
    • Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays, with stability monitored via HPLC over 24 hours .

    Advanced Research Questions

    Q. How do structural modifications to the piperazine moiety affect bioactivity?

    • Methodological Answer :

    • Comparative Synthesis : Replace the 4-methoxyphenyl group with fluorophenyl or benzylpiperazine derivatives (see for analogous substitutions) .
    • Biological Testing : Evaluate cytotoxicity (MTT assay, IC50_{50}) against cancer cell lines (e.g., HeLa) and receptor binding (e.g., serotonin 5-HT1A_{1A} via radioligand displacement) .
    • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity .

    Q. What experimental approaches resolve contradictory data in receptor-binding assays?

    • Methodological Answer :

    • Orthogonal Assays : Combine radioligand displacement (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}) with functional assays (cAMP inhibition) to distinguish competitive vs. allosteric effects .
    • Control Experiments : Test metabolite interference (e.g., HPLC-MS to rule out degradation products) and use negative controls (piperazine-free analogs) .

    Q. How can computational modeling guide SAR studies for this compound?

    • Methodological Answer :

    • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., ’s piperazine derivatives) .
    • MD Simulations : Run 100-ns simulations (AMBER force field) to assess piperazine-pyrrole conformational stability in lipid bilayers .

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